molecular formula C8H12F2O B6185094 3,3-difluorocycloheptane-1-carbaldehyde CAS No. 2680533-61-1

3,3-difluorocycloheptane-1-carbaldehyde

Cat. No.: B6185094
CAS No.: 2680533-61-1
M. Wt: 162.2
InChI Key:
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Description

3,3-Difluorocycloheptane-1-carbaldehyde is an organic compound with the molecular formula C8H12F2O It is a derivative of cycloheptane, where two hydrogen atoms on the third carbon are replaced by fluorine atoms, and an aldehyde group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluorocycloheptane-1-carbaldehyde typically involves the fluorination of cycloheptane derivatives. One common method is the selective fluorination of cycloheptane-1-carbaldehyde using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: 3,3-Difluorocycloheptane-1-carboxylic acid.

    Reduction: 3,3-Difluorocycloheptane-1-methanol.

    Substitution: Products depend on the nucleophile used, such as 3,3-difluorocycloheptane-1-methoxy or 3,3-difluorocycloheptane-1-cyanide.

Scientific Research Applications

3,3-Difluorocycloheptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in studying the effects of fluorine substitution on chemical reactivity and stability.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Explored for its role in drug discovery and development, particularly in designing compounds with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 3,3-difluorocycloheptane-1-carbaldehyde depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and selectivity of the compound. Fluorine’s high electronegativity and small size can stabilize transition states and intermediates, leading to unique reaction pathways. In biological systems, the compound’s interactions with molecular targets and pathways would depend on its specific structure and functional groups.

Comparison with Similar Compounds

3,3-Difluorocycloheptane-1-carbaldehyde can be compared with other fluorinated cycloalkane derivatives, such as:

    3,3-Difluorocyclohexane-1-carbaldehyde: Similar structure but with a six-membered ring, leading to different chemical and physical properties.

    3,3-Difluorocyclooctane-1-carbaldehyde: An eight-membered ring analogue with potentially different reactivity and stability.

    3,3-Difluorocyclopentane-1-carbaldehyde: A five-membered ring compound with distinct steric and electronic effects.

The uniqueness of this compound lies in its

Properties

CAS No.

2680533-61-1

Molecular Formula

C8H12F2O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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